molecular formula C24H18ClNO4S B11325569 Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate

Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B11325569
M. Wt: 451.9 g/mol
InChI Key: DWVTYNFIHAZJQE-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate is a complex organic compound that features a unique combination of benzoxepin, chlorophenyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxepin and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include phosphorus pentasulfide for thiophene synthesis and various carbonylating agents for the benzoxepin moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C24H18ClNO4S

Molecular Weight

451.9 g/mol

IUPAC Name

ethyl 2-(1-benzoxepine-4-carbonylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C24H18ClNO4S/c1-2-29-24(28)21-19(15-7-9-18(25)10-8-15)14-31-23(21)26-22(27)17-11-12-30-20-6-4-3-5-16(20)13-17/h3-14H,2H2,1H3,(H,26,27)

InChI Key

DWVTYNFIHAZJQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=CC=CC=C4OC=C3

Origin of Product

United States

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